Journal Name:Journal of Food Measurement and Characterization
Journal ISSN:2193-4126
IF:3.006
Journal Website:https://link.springer.com/journal/11694
Year of Origin:0
Publisher:Springer Science + Business Media
Number of Articles Per Year:300
Publishing Cycle:
OA or Not:Not
Effect of long-term storage on glucosinolate and S-methyl-l-cysteine sulfoxide hydrolysis in cabbage (Brassica oleracea var. capitata)
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.foodchem.2023.136969
Cabbages are good sources for glucosinolates and S-methyl-l-cysteine sulfoxide (SMCSO), precursors to bioactive volatile hydrolysis products such as isothiocyanates, sulfides and thiosulfinates. Often, white and red cabbages are stored at 0 °C for many months before being sold. Here, we investigated the effect of storage for up to eight months on glucosinolates, SMCSO and the formation of isothiocyanates and derived amines, (epithio)nitriles and volatile organosulfur compounds (VOSCs) in white and red cabbages. Further, the effect of storage on protein expression was evaluated. Overall, glucosinolates and well as SMCSO contents were stable during storage. While in white cabbage glucosinolate hydrolysis was not much affected, in red cabbage storage increased formation of isothiocyanates and methylthioalkylamines, which was linked with reduced epithiospecifier protein 1 abundance. Long-term storage reduced formation of VOSCs from SMCSO which correlated with decline in predicted cystine lyase. Therefore, storage maintains these phytonutrients and can increase formation of health-promoting isothiocyanates.
Detail
Production of high-purity lactulose via an integrated one-pot boronate affinity adsorbent based adsorption-assisted isomerization and simultaneous purification
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.foodchem.2023.136935
High-purity lactulose is mandatory for its medical uses and food applications. This work developed an efficient lab-scale strategy for the synthesis of high-purity lactulose by combining lactose-to-lactulose isomerization with simultaneous recovery of lactulose, which was conducted concurrently and semi-continuously in a boronate affinity adsorbent-packed column. The first step covers the boronate affinity adsorbent-based adsorption-assisted lactose-to-lactulose isomerization. Under optimized conditions, in situ selectively binding of the newly formed lactulose onto the boronate affinity adsorbent enables a much-enhanced lactulose yield up to 80.20% with the lowest byproducts yield of 6.30%. Afterward, over 90% of the adsorbed lactulose can be recovered through sequential desorption with purity >98%. The net outcome of the applied strategy was the yield of high-purity lactulose up to 72.31%, the highest value ever reported. Moreover, the packed column displayed excellent operational stability. The encouraging results validate the high potential of this approach in the sustainable production of high-purity lactulose.
Detail
Nutritional and functional insight into novel probiotic lycopene-soy milk by genome edited Bacillus subtilis
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.foodchem.2023.136973
Nutritional and functional soy-based milk gains growing attention globally in food industry. However, its poor sensorial attributes, single flavor, and limited substance variety become critical issues in displaying balanced nutrition and multifunction for health. Herein, a novel probiotic lycopene-soy milk was developed by genome edited Bacillus subtilis harboring lycopene biosynthesis cassette with efficient lycopene production of 25.73 ± 1.57 mg/g DCW. Further investigation displayed desirable pH, reducing sugar, protein, total phenolic content and isoflavone for achieved milk than conventional soy milk, implying it with well-balanced nutritional quality. Notably, achieved milk exhibited stronger antioxidant capacity and higher isoflavone bioavailability for functionality. Moreover, it possessed significantly high scores for taste, appearance, and overall acceptability, suggesting its excellent sensorial attributes. To our delight, it is the first time to fortify soy-milk with probiotic and lycopene by genome edited B. subtilis to explore additive effect on improving nutritional value and functionality for food application.
Detail
Highly ammonia-responsive starch/PVA film with gas absorption system as the ‘bridge’ for visually spoilage monitoring of animal-derived food
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.foodchem.2023.137032
In the context of food waste and human diseases caused by food pollution, color renderement intelligent packaging came into being. Improving its indicator stability and sensitivity is essential for application. On the basis of our previous work, corn starch/polyvinyl alcohol was used as the matrix, the synthesized zirconium-based UiO-66 and anthocyanin-loaded ovalbumin-carboxymethylcellulose nanocomposites were embedded in to stabilize anthocyanins and improve gas adsorption performance of film. The study found that incorporating appropriate amount of UiO-66 (3%) in films resulted in uniform distribution and formation of holes. Mechanical properties, water stability and barrier properties were significantly improved, and gas adsorption capacity increased by approximately 10 times. More crucially, films that incorporate UiO-66 can react more quickly and visibly to lower concentrations of ammonia gas. The color change of SP/OVA-CMC-ACNs/3% UiO-66 film was noticeable (from purple to gray and then to green) when applied to monitor freshness of shrimp and pork.
Detail
Rapid screening of electrochemically active bacteria based on a biocathode-functional bipolar electrode-electrochemiluminescence platform
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.foodchem.2023.136919
A functional bipolar electrode-electrochemiluminescence (BPE-ECL) platform based on biocathode reducing oxygen was constructed for detecting electrochemically active bacteria (EAB) in this paper. Firstly, thiolated trimethylated chitosan quaternary ammonium salt (TMC-SH) layer was assembled on the gold-plated cathode of BPE. TMC-SH contains quaternary ammonium salt branch chain, which can inhibit the growth of microorganisms on the surface or in the surrounding environment while absorbing bacteria. Then, the peristaltic pump was used to flow all of the samples through the cathode, and the EAB was electrostatically adsorbed on the electrode surface. Finally, applying a constant potential to the BPE, bacteria can catalyze electrochemical reduction of O2, and decrease the overpotential of O2 reduction at the cathode, which in turn generates an ECL reporting intensity change at the anode. In this way, live and dead bacteria can be distinguished, and the influence of complex food substrates on detection can be greatly reduced.
Detail
An innovative solid-phase biosensor for rapid on-site detection of N-nitrosodimethylamine incorporating zein film and upconversion nanoparticles
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.foodchem.2023.136981
Pickled frequently contains nitrosodimethylamine (NDMA), a mutagenic and carcinogenic substance that is dangerous for the general public's health. This study reports on the fabrication of a fluorescent biosensor using zein film and aptamer functionalized upconversion nanoparticles (UCNPs) for on-site monitoring of NDMA in meat. UCNPs were first prepared followed by aptamer binding and mixing with zein film, which was further conjugated with cDNA of dabcyl modified at 5′. The fluorescence resonance energy transfer (FRET) mechanism between the UCNPs and dabcyl was exploited. The fluorescence signals of the zein film recovered when NDMA was present because it was selectively collected by the particular aptamer and damaged the cDNA structure. The designed functionalized zein film was used for on-site and portable determination of NDMA with a lower limit of detection of 0.017 ng/mL, and possessed a satisfactory recovery ranging from 95.8% to 100.2% with no significant difference compared with the GC–MS method.
Detail
Effects of glycation method on the emulsifying performance and interfacial behavior of coconut globulins-fucoidan complexes
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.foodchem.2023.137033
Coconut globulins (CG) possesses potential as an emulsifier but has not been utilized well. In this study, the emulsifying performance of glycated CG-fucoidan (CGF) complexes, and the relationship between emulsifying stability and interfacial behavior were investigated. The results showed that the grafting of fucoidan increased the molecular weight of CG, and decreased the zeta potential and fluorescence intensity. With the higher glycosylation degree, the fucoidan modified CG exhibited better emulsifying stability and higher viscosity. Moreover, the result of adsorption kinetics revealed that elasticity was the main property of the interface layer. Compared to CG, CGF complexes with high degree of glycosylation had thicker interfacial layer on the oil-water interface. A thicker elastic interfacial layer may be beneficial to the emulsion stability, owing to the strong interaction of electrostatic repulsion and steric hindrance between oil droplets. These findings may provide useful information for glycated CGF complexes as emulsifiers in functional food.
Detail
In-vitro bio-accessibility and antioxidant activity of commercial standard and enriched whole egg compounds influenced by production and domestic cooking practices
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.foodchem.2023.136948
Commercial whole eggs can be enriched to deliver health-beneficial compounds such as lutein and polyunsaturated fatty acids (PUFA). The combined effect of domestic cooking and gastrointestinal (GI) digestion on enriched egg bio-accessibility and biological activity must be fully elucidated. Thus, this study determines how the combined factors modulate whole egg bio-accessibility and antioxidant activity. Eggs from local supermarkets were cooked and subjected to in vitro GI digestion. The eggs and hydrolysates were characterized for their degree of hydrolysis (DH), carotenoid, PUFA, peptide content, and antioxidant activity. The cooking and digestion influence the DH and carotenoids, whereas PUFA and peptide contents remain unaffected. There was no difference in the antioxidant capacity between the different types of eggs. This study introduces a holistic approach to understanding how production and domestic cooking conditions modulate the bio-accessibility and bioactivity of eggs, which could be used to maximize the health benefits of eggs to consumers.
Detail
Enzymatic synthesis of prebiotic galactooligosaccharides from galactose derived from gum arabic
Journal of Food Measurement and Characterization ( IF 3.006 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.foodchem.2023.136987
A novel enzymatic process was established for galactooligosaccharides (GOS) synthesis by using plant-derived galactose as substrate, without producing any byproducts. The galactose was prepared from the acid hydrolysate of gum arabic. The yeast Kluyveromyces lactis producing β-galactosidase capable of catalyzing GOS synthesis from galactose was screened out. The synthesis conditions using the yeast cells as enzyme source were optimized by both single-factor experiment and response surface methodology, with the highest GOS yield reached 45%. The composition of reaction mixture contained only GOS and unreacted galactose, which could be easily separated by the cation exchange resin column. The structures of major GOS products were identified as Gal-β-D-(1 → 6)-Gal, Gal-β-D-(1 → 3)-Gal, and Gal-β-D-(1 → 6)-Gal-β-D-(1 → 6)-Gal by MS and NMR spectra. Moreover, the β-galactosidase-containing cells can be recycled for at least 30 batches of GOS synthesis at 35 °C, with the enzyme activity remaining above 60%.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
农林科学4区 FOOD SCIENCE & TECHNOLOGY 食品科技4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
17.30 11 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://www.editorialmanager.com/sein/default.aspx